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Rhamnose-13C-2 monohydrate

Cat. No.: B12397943
M. Wt: 183.16 g/mol
InChI Key: CBDCDOTZPYZPRO-SKWSBVGESA-N
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Description

Foundational Principles of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful analytical technique that utilizes stable, non-radioactive isotopes to trace metabolic pathways and fluxes. nih.govresearchgate.netnih.gov The core principle of SIRM involves introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system. nih.govresearchgate.net As the organism or cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites.

Advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are then employed to detect and quantify the labeled products. nih.govisotope.com These methods can determine not only the degree of isotopic enrichment but also the specific position of the label within a molecule (isotopomers) and the distribution of molecules with different numbers of isotopic labels (isotopologues). researchgate.netresearchgate.net This detailed information allows for the unambiguous reconstruction of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic picture of cellular metabolism that is not attainable through traditional metabolomics profiling. nih.govnih.govnih.gov

The SIRM approach is distinct from non-tracer-based metabolomics, which only provides a static snapshot of metabolite concentrations. nih.gov By tracing the flow of atoms, SIRM offers insights into the relative activities of intersecting metabolic pathways and the contribution of different nutrients to specific metabolite pools. researchgate.net This has proven invaluable in understanding the metabolic reprogramming that occurs in various diseases, including cancer. nih.govuky.edu

PrincipleDescriptionKey Analytical Techniques
Isotopic LabelingIntroduction of a stable, non-radioactive isotope-enriched substrate into a biological system.-
Metabolic TransformationThe organism or cells metabolize the labeled substrate, incorporating the isotope into various downstream metabolites.-
Detection and QuantificationAnalysis of the resulting labeled metabolites to determine the extent and position of isotopic enrichment.Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Pathway ReconstructionUsing the labeling patterns to map metabolic pathways and quantify fluxes.-

Biological Significance of Rhamnose in Glycobiology and Microbial Systems

L-rhamnose, a 6-deoxy-L-mannose, is a naturally abundant sugar found widely in bacteria and plants, but not in humans. biomedres.usnih.govbiomedres.us This distribution makes its metabolic pathways in microorganisms a point of significant interest for potential therapeutic interventions. biomedres.usnih.gov

In the realm of glycobiology , rhamnose is a crucial component of various glycoconjugates, including glycoproteins and polysaccharides. portlandpress.com For instance, in human skin, rhamnose-rich oligosaccharides and polysaccharides have been shown to stimulate cell proliferation and the biosynthesis of the extracellular matrix. biomedres.us

In microbial systems , rhamnose plays a vital role in the structure and function of the cell wall. In many Gram-positive bacteria, such as those from the genera Streptococcus, Enterococcus, and Lactococcus, rhamnose is a major component of cell wall polysaccharides (CWPs). oup.comexlibrisgroup.comresearchgate.net These rhamnose-containing CWPs are often essential for bacterial viability and virulence, making the enzymes in their biosynthetic pathways attractive targets for new antimicrobial drugs. nih.gov For example, in Streptococcus pyogenes, the group A carbohydrate (GAC) is a rhamnose-rich polysaccharide that constitutes about half of the cell wall's mass. nih.gov

Furthermore, many bacteria can utilize L-rhamnose as a carbon source when more preferred sugars are unavailable. researchgate.net They possess specific catabolic pathways to break down rhamnose into intermediates that can enter central metabolism, such as dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. researchgate.netfrontiersin.org In Escherichia coli, L-rhamnose can also influence biofilm formation, with studies showing that it can modulate gene expression related to adhesion and biofilm growth. mdpi.com

SystemRole of RhamnoseExamples
Glycobiology (Human)Stimulates cell proliferation and extracellular matrix biosynthesis.Rhamnose-rich oligosaccharides and polysaccharides in skin fibroblasts. biomedres.us
Microbial Systems (Gram-positive bacteria)Major component of cell wall polysaccharides (CWPs), essential for viability and virulence.Streptococcus, Enterococcus, Lactococcus. oup.comexlibrisgroup.comresearchgate.net
Microbial Systems (e.g., E. coli)Carbon source, influences biofilm formation.Catabolism to DHAP and L-lactaldehyde. researchgate.netfrontiersin.org

Strategic Advantages of Site-Specific 13C-Labeling in Rhamnose for Advanced Research

Site-specific isotopic labeling, such as in Rhamnose-13C-2, offers significant advantages for advanced biochemical research over uniform labeling (where all carbons are labeled). dss.go.th This targeted approach simplifies the analysis of metabolic fate and provides more precise information about specific enzymatic reactions.

One of the primary benefits is the ability to unequivocally assign the labeled carbon atom in the resulting metabolites using ¹³C NMR spectroscopy. dss.go.th This technique allows for the direct observation of the ¹³C nucleus, and site-specific enrichment dramatically increases the signal intensity of the corresponding resonance, making detection easier and more reliable. dss.go.th This is particularly useful for elucidating complex formation pathways of molecules. dss.go.th

Furthermore, site-specific labeling can help to resolve ambiguities in mass spectrometry data, where it can be challenging to pinpoint the exact location of a label within a molecule. dss.go.th In studies of RNA structure and dynamics, for example, site-selective labeling has been shown to improve spectral resolution and sensitivity, leading to more accurate measurements. nih.gov

The use of a specifically labeled precursor like Rhamnose-13C-2 allows researchers to trace the flow of a particular carbon atom through metabolic pathways. For example, in the catabolism of L-rhamnose, the C2 and C3 atoms are converted to dihydroxyacetone phosphate (DHAP), while the C4, C5, and C6 atoms form L-lactaldehyde. By labeling the C2 position, researchers can specifically follow the flux of this carbon into pathways that utilize DHAP, such as glycolysis and gluconeogenesis. This level of detail is crucial for understanding the intricate network of metabolic reactions within a cell.

AdvantageDescriptionAnalytical Technique Benefitted
Unequivocal Assignment of Labeled PositionsAllows for the definitive identification of the labeled carbon atom in product molecules.¹³C NMR Spectroscopy dss.go.th
Increased Signal IntensitySite-specific enrichment can increase the NMR signal of the labeled carbon up to 90-fold.¹³C NMR Spectroscopy dss.go.th
Improved Spectral Resolution and SensitivitySimplifies complex spectra and enhances the ability to detect and measure labeled compounds.NMR Spectroscopy nih.gov
Precise Pathway TracingEnables the tracking of a specific atom through metabolic networks, providing detailed flux information.Mass Spectrometry, NMR Spectroscopy

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B12397943 Rhamnose-13C-2 monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(313C)hexanal;hydrate

InChI

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i6+1;

InChI Key

CBDCDOTZPYZPRO-SKWSBVGESA-N

Isomeric SMILES

C[C@@H]([C@@H]([13C@H]([C@H](C=O)O)O)O)O.O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O.O

Origin of Product

United States

Methodological Advances in the Synthesis and Characterization of Rhamnose 13c 2 Monohydrate for Research Applications

Chemoenzymatic and Chemical Synthesis Pathways for Rhamnose-13C-2 (monohydrate) Production

The synthesis of Rhamnose-13C-2 requires a strategic approach to introduce the ¹³C isotope at the desired position with high efficiency and stereocontrol. Both chemoenzymatic and purely chemical pathways have been developed to achieve this, each with distinct advantages.

A prominent and highly efficient chemoenzymatic route leverages the natural biosynthetic pathway of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). This pathway, involving a cascade of four key enzymes (RmlA, RmlB, RmlC, and RmlD), starts from glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) frontiersin.orgnih.govresearchgate.net. By using a specifically labeled precursor, such as [2-¹³C]glucose-1-phosphate, the ¹³C label can be carried through the enzymatic conversions to yield dTDP-L-[2-¹³C]rhamnose. Subsequent enzymatic or chemical hydrolysis can then release the desired L-Rhamnose-13C-2.

The enzymatic cascade proceeds as follows:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from Glc-1-P and dTTP. If [2-¹³C]Glc-1-P is used, the product becomes dTDP-D-[2-¹³C]glucose.

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts the dTDP-D-glucose intermediate into dTDP-4-keto-6-deoxy-D-glucose. The ¹³C label at the C-2 position remains untouched.

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Performs a double epimerization to form dTDP-4-keto-L-rhamnose.

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group to a hydroxyl group, yielding the final product, dTDP-L-rhamnose, with the ¹³C label retained at the C-2 position nih.gov.

This multi-enzyme, one-pot synthesis has been shown to produce dTDP-L-rhamnose in high yields, with some studies reporting up to 82% conversion from the initial nucleotide precursor nih.gov.

Chemical synthesis offers an alternative, albeit often more complex, route. These methods typically involve the stereoselective construction of the rhamnose scaffold from smaller, labeled precursors or the modification of an existing sugar. A potential strategy involves the synthesis of a suitable glycal (an unsaturated cyclic enol ether derivative of a sugar), followed by a stereoselective addition reaction across the double bond to introduce the labeled carbon and other necessary functional groups at the C-1 and C-2 positions. While direct chemical synthesis of Rhamnose-13C-2 is not extensively documented, methods for the stereoselective synthesis of 2-deoxy sugars provide a foundational framework for such an approach researchgate.netnih.gov.

For many applications, the labeled rhamnose needs to be incorporated into larger oligosaccharides or glycoconjugates. Stereoselective glycosylation is therefore a critical step. The synthesis of 2-deoxy sugars, like rhamnose, presents a challenge due to the absence of a neighboring participating group at the C-2 position, which typically helps control the stereochemical outcome of the glycosylation reaction researchgate.netnih.gov.

When using a precursor already labeled at C-2, glycosylation strategies must be carefully chosen to ensure high stereoselectivity for the desired anomer (α or β). Modern methods often rely on:

Promoter/Catalyst Control: The choice of promoter, such as silver triflate (AgOTf), can strongly influence the stereoselectivity. For instance, AgOTf has been shown to effectively catalyze the synthesis of α-2-deoxythioglycosides from glycals nih.gov.

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby directing the stereochemical outcome.

Protecting Group Strategy: Although lacking a C-2 participating group, remote protecting groups on the sugar ring can exert conformational constraints that favor the formation of one anomer over the other.

A key consideration is the timing of the labeling. The ¹³C atom can be incorporated early in the synthesis of the glycosyl donor or introduced during the glycosylation step itself, although the former is more common for positional labeling. The synthesis of [¹³C]methyl 2-[¹⁵N]amino-2-deoxy-β-D-glucopyranoside derivatives, for example, demonstrates a strategy where a labeled methyl group is introduced during the glycosylation step, showcasing the versatility of these synthetic approaches nih.gov.

Enzymes offer unparalleled specificity for derivatization and labeling. The chemoenzymatic pathway using the RmlA-D enzyme cascade is a prime example of enzymatic labeling, where a ¹³C-labeled glucose precursor is processed into the target labeled rhamnose derivative frontiersin.orgnih.gov. This approach takes advantage of the native biosynthetic machinery to ensure correct stereochemistry and positional labeling.

The substrate promiscuity of some enzymes in this pathway can also be exploited. For instance, Ss-RmlA from Saccharothrix syringae has been shown to accept various nucleoside triphosphates and sugar-1-phosphates, opening up possibilities for creating a diverse library of labeled nucleotide sugars frontiersin.org.

Maximizing the yield and the degree of isotopic enrichment is crucial for the cost-effective production of Rhamnose-13C-2. In chemoenzymatic synthesis, several factors are optimized to achieve this.

Enzyme Concentration and Ratios: The concentration of each enzyme in the one-pot reaction is carefully balanced. Studies have shown that adjusting the concentration of individual Rml enzymes can significantly impact the final yield frontiersin.org.

Cofactor Regeneration: Reactions catalyzed by RmlD require NADPH as a cofactor. To make the process economical, an efficient NADPH regeneration system is often coupled to the main reaction.

Substrate Concentration: The initial concentrations of substrates like dTTP and Glc-1-P are optimized to drive the reaction towards the product without causing substrate inhibition. High yields have been reported with initial dTMP concentrations of 20 mM nih.gov.

Reaction Conditions: Parameters such as pH, temperature, and buffer composition are fine-tuned for the optimal performance of the entire enzyme cascade. For the Ss-RmlABCD system, optimal conditions were found to be pH 8.5 and 30°C frontiersin.org.

For chemical syntheses, optimization focuses on reaction conditions, catalyst loading, and purification methods to maximize the recovery of the labeled product. The efficiency of isotopic incorporation is primarily dependent on the isotopic purity of the starting labeled material.

ParameterOptimized Condition/ResultReference
Overall Yield (Enzymatic) ~60-82% nih.gov
Purity after Purification ~95% nih.gov
Optimal pH (Ss-RmlABCD) 8.5 frontiersin.org
Optimal Temperature (Ss-RmlABCD) 30°C frontiersin.org

Rigorous Analytical Validation of Rhamnose-13C-2 (monohydrate) Purity and Isotopic Enrichment for Research

Before Rhamnose-13C-2 can be used in research, its identity, purity, and the precise location and extent of isotopic labeling must be rigorously confirmed. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative Mass Spectrometry (MS) are the primary analytical techniques employed for this validation.

¹³C-NMR spectroscopy is a powerful, non-destructive technique for unequivocally determining the position of a ¹³C label within a molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal in the ¹³C-NMR spectrum.

For L-rhamnose, the chemical shifts of the carbon atoms are well-established. The C-2 carbon typically resonates at approximately 70-71 ppm. The introduction of a ¹³C label at this position results in a significant enhancement of the signal intensity for the C-2 peak compared to the signals of the other carbons, which remain at natural abundance (~1.1%). This dramatic difference in signal intensity provides direct evidence of successful labeling at the intended position.

Furthermore, the ¹³C label introduces heteronuclear coupling (¹³C-¹H) and homonuclear coupling (¹³C-¹³C, if adjacent labels are present) that can be observed in 1D and 2D NMR experiments. Analysis of these coupling constants can provide further confirmation of the label's position and insights into the molecule's conformation. The ¹³C chemical shifts of carbohydrates are highly sensitive to their stereochemistry and substitution patterns, making NMR an invaluable tool for structural confirmation chemicalpapers.comnih.govunimo.it.

Carbon PositionExpected ¹³C Chemical Shift (ppm) for L-Rhamnose
C-1~94.9
C-2 ~70.4
C-3~71.5
C-4~72.3
C-5~69.8
C-6 (CH₃)~17.5

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Mass spectrometry is essential for verifying the molecular weight of the labeled compound and quantifying the level of isotopic enrichment. For analysis, the rhamnose is often derivatized, for example, by trimethylsilylation (TMS), to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis springernature.comnih.govnih.govresearchgate.net.

Upon analysis, the mass spectrum of Rhamnose-13C-2 will show a molecular ion peak (or a characteristic fragment ion) that is shifted by +1 mass unit compared to its unlabeled (¹²C) counterpart. For instance, if the molecular weight of the derivatized unlabeled rhamnose is M, the labeled compound will have a molecular weight of M+1.

By comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, the isotopic enrichment can be accurately calculated. This involves analyzing the entire isotopic cluster and correcting for the natural abundance of ¹³C and other isotopes in the unlabeled standard ulpgc.es. Specific fragmentation patterns in MS can also help confirm the label's position. Fragments that retain the C-2 carbon will exhibit the +1 mass shift, while fragments that have lost it will not, providing positional information nih.gov.

Analytical TechniqueInformation Provided
¹³C-NMR Spectroscopy Confirms the precise position of the ¹³C label. Verifies the overall carbon skeleton structure.
Mass Spectrometry (MS) Confirms the correct molecular weight (M+1 shift). Quantifies the percentage of isotopic enrichment. Provides positional information through fragmentation analysis.

Chromatographic Separations for Chemical Purity Assessment in Research-Grade Material (e.g., HPLC, GC)

The verification of chemical and isotopic purity is a critical step in the characterization of research-grade Rhamnose-13C-2 (monohydrate). Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for this purpose. When coupled with Mass Spectrometry (MS), these methods provide robust, quantitative data on both the identity of the compound and its level of isotopic enrichment, ensuring the material's suitability for sensitive applications like metabolic flux analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like monosaccharides. For highly polar molecules such as rhamnose, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective approach for separation without the need for chemical derivatization. lcms.cznih.govchromatographyonline.com HILIC utilizes a polar stationary phase (e.g., amide or amino-bonded silica) and a mobile phase with a high concentration of an organic solvent, such as acetonitrile, and a smaller amount of aqueous buffer. lcms.cz This configuration allows for the retention and separation of polar analytes.

Alternatively, Reversed-Phase HPLC (RP-HPLC) can be employed, though it typically requires prior derivatization of the sugar. lcms.czfrontiersin.org Because underivatized rhamnose has minimal retention on non-polar stationary phases like C18, it is often reacted with a tagging agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to increase its hydrophobicity and introduce a UV-absorbing chromophore. frontiersin.orgnih.gov

For isotopically labeled compounds, coupling HPLC with a mass spectrometer is essential. HPLC-MS analysis allows for the separation of Rhamnose-13C-2 from potential impurities, while the mass spectrometer differentiates molecules based on their mass-to-charge ratio (m/z). This enables the clear identification of the desired 13C-labeled product and the detection of any unlabeled rhamnose or other contaminants. chromatographyonline.com

Table 1: Representative HPLC Conditions for Rhamnose Analysis

ParameterHILIC MethodReversed-Phase Method (Post-Derivatization)
Stationary Phase/Column Amide- or Amino-bonded Silica (e.g., XBridge BEH Amide) chromatographyonline.comC18 (e.g., Poroshell EC-C18) frontiersin.orgnih.gov
Mobile Phase Acetonitrile/Water or Aqueous Buffer (e.g., Ammonium Acetate) Gradient Acetonitrile/Aqueous Buffer (e.g., NH4Ac-HAc) Gradient frontiersin.orgnih.gov
Analyte Form UnderivatizedDerivatized (e.g., PMP-labeled)
Detector Mass Spectrometry (MS) ucdavis.eduUV/Diode Array Detector (DAD) or Mass Spectrometry (MS) clemson.edu
Primary Application Separation of polar, underivatized sugars.Separation of less polar, derivatized sugars.

Gas Chromatography (GC)

Gas Chromatography is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. Carbohydrates, including Rhamnose-13C-2, are inherently non-volatile and must undergo chemical derivatization prior to GC analysis to increase their volatility. nih.govrestek.com

A common and effective derivatization strategy involves a two-step process. First, an oximation reaction is performed using a reagent like methoxyamine hydrochloride, which targets the open-chain aldehyde form of the reducing sugar. This step reduces the complexity of the resulting chromatogram by minimizing the number of anomeric isomers. nih.govrestek.com The second step is typically a silylation reaction, where a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. researchgate.net

The resulting volatile derivatives are then analyzed by GC coupled with Mass Spectrometry (GC-MS). rwth-aachen.de The gas chromatograph separates the derivatized Rhamnose-13C-2 from other components in the mixture. The mass spectrometer then fragments the molecules and detects the resulting ions. The mass shift corresponding to the incorporation of the 13C isotope provides definitive confirmation of labeling and allows for the precise calculation of isotopic enrichment, a critical parameter for research-grade material. nih.govnih.gov

Table 2: Representative GC-MS Conditions for Rhamnose Purity Analysis

ParameterDescription
Sample Preparation Required chemical derivatization to increase volatility. nih.govrestek.com
Derivatization Steps 1. Oximation (e.g., with methoxyamine hydrochloride in pyridine). 2. Silylation (e.g., with BSTFA to form TMS derivatives). nih.gov
Separation Column Capillary column with a mid-polarity phase (e.g., Rtx-225). restek.com
Detector Mass Spectrometry (MS) is essential for labeled compounds. nih.govrwth-aachen.de
Key Measurement Determination of chemical purity and isotopic enrichment via mass fragment analysis. nih.gov

Applications of Rhamnose 13c 2 Monohydrate in Investigating Metabolic Flux and Pathway Elucidation

Tracing Carbon Flow in Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathways

Rhamnose-13C-2 (monohydrate) is an invaluable tool for dissecting the intricate flow of carbon between glycolysis and the pentose phosphate pathway (PPP). When rhamnose is catabolized, it is cleaved into dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, and L-lactaldehyde. The DHAP directly enters glycolysis, while the lactaldehyde can be further metabolized to pyruvate (B1213749). The specific positioning of the isotope at the C-2 carbon of rhamnose results in a unique labeling pattern in these key intermediates.

This distinct labeling enables researchers to differentiate the contributions of various pathways to the pyruvate pool. For instance, the metabolism of [2-¹³C]-rhamnose will produce distinctly labeled DHAP and subsequently labeled glycolytic intermediates. By analyzing the mass isotopomer distribution of metabolites like pyruvate or lactate (B86563) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), the relative activity of the glycolytic and pentose phosphate pathways can be determined. uni-regensburg.de

The principle is analogous to using other labeled sugars, such as [2,3-¹³C₂]glucose, where glycolysis produces [1,2-¹³C₂]lactate, while the PPP exclusively yields [2,3-¹³C₂]lactate. nih.gov This allows for an unambiguous quantification of the flux through the oxidative PPP, a pathway crucial for generating NADPH for reductive biosynthesis and nucleotide production. nih.govnih.govtuscany-diet.net The data gathered from tracing Rhamnose-13C-2 provides a high-resolution view of how cells partition carbon between energy generation (glycolysis) and biosynthetic precursor production (PPP). researchgate.net

Table 1: Illustrative Labeling Patterns from Rhamnose-13C-2 in Central Carbon Metabolism This table illustrates the expected primary labeling based on known metabolic pathways. Actual results may vary based on metabolic shuffling and pathway reversibility.

Precursor Key Intermediate Expected ¹³C Labeling Pattern Pathway Indicated
Rhamnose-13C-2 Dihydroxyacetone Phosphate (DHAP) [1-¹³C]-DHAP Rhamnose Catabolism
Rhamnose-13C-2 Pyruvate (from DHAP) [2-¹³C]-Pyruvate Glycolysis
Rhamnose-13C-2 Lactaldehyde [1-¹³C]-Lactaldehyde Rhamnose Catabolism
Rhamnose-13C-2 Pyruvate (from Lactaldehyde) [2-¹³C]-Pyruvate Rhamnose Catabolism
Glucose-6-Phosphate (formed via gluconeogenesis from DHAP) Ribulose-5-Phosphate [2-¹³C]-Ribulose-5-Phosphate Pentose Phosphate Pathway

Quantitative Assessment of Rhamnose Catabolism and Anabolism in Model Organisms

The quantitative analysis of rhamnose metabolism is critical for understanding microbial physiology and for metabolic engineering applications. Rhamnose is a significant component of plant hemicellulose and bacterial cell walls, and its utilization by microorganisms like Escherichia coli and Pseudomonas putida is of great interest. biorxiv.orgmdpi.com Using Rhamnose-13C-2 (monohydrate) as the sole carbon source in culture media allows for the precise measurement of catabolic and anabolic fluxes. nih.gov

During catabolism, the rate of Rhamnose-13C-2 consumption and its conversion into central metabolites like DHAP and pyruvate can be quantified. nih.gov This provides direct insight into the efficiency of the rhamnose utilization pathway. frontiersin.org Anabolically, the ¹³C label from rhamnose is incorporated into biomass components, such as proteinogenic amino acids and fatty acids. By measuring the extent and pattern of ¹³C enrichment in these macromolecules, researchers can calculate the specific rates of their synthesis derived from rhamnose. d-nb.info

For example, studies in P. putida have investigated the synthesis of rhamnolipids, which requires precursors from both fatty acid synthesis (derived from acetyl-CoA) and the rhamnose pathway (providing dTDP-L-rhamnose). d-nb.info Feeding Rhamnose-13C-2 allows for the quantification of carbon flux directed specifically towards the dTDP-L-rhamnose precursor, enabling engineers to identify bottlenecks and optimize production strains.

Table 2: Representative Flux Distribution in a Model Organism Utilizing Rhamnose-13C-2 Flux values are hypothetical and for illustrative purposes, representing the percentage of consumed rhamnose carbon directed to major metabolic branches.

Metabolic Pathway/Product Carbon Flux (% of Rhamnose Uptake) Method of Quantification
Glycolysis 45% ¹³C enrichment in pyruvate and lactate
Pentose Phosphate Pathway 15% ¹³C enrichment in ribose-5-phosphate
TCA Cycle & Respiration 25% ¹³C enrichment in CO₂ and TCA intermediates
Amino Acid Synthesis 10% ¹³C enrichment in protein-derived amino acids
Rhamnolipid Precursor Synthesis 5% ¹³C enrichment in dTDP-L-rhamnose

Integration of Rhamnose-13C-2 (monohydrate) Data with Flux Balance Analysis and Metabolic Modeling

While ¹³C-MFA provides highly accurate flux data for central carbon metabolism, its scope is often limited to these core pathways. plos.org In contrast, genome-scale metabolic models (GEMs) offer a comprehensive representation of an organism's entire metabolic potential but often lack the ability to predict actual flux distributions without imposing assumptions, such as growth rate maximization. plos.orgsmbb.mx The integration of experimental data from Rhamnose-13C-2 tracing with computational frameworks like Flux Balance Analysis (FBA) bridges this gap, creating a powerful predictive tool. plos.org

The flux values and ratios determined from Rhamnose-13C-2 experiments serve as rigorous constraints on the solution space of a GEM. plos.orgsci-hub.se This approach, often called ¹³C-constrained FBA, significantly improves the accuracy of model predictions across the entire metabolic network, including peripheral pathways not directly measured by isotope tracing. nih.gov By forcing the model's predictions to align with the experimentally observed metabolic state, researchers can achieve a more realistic simulation of cellular physiology.

This integrated approach is instrumental in:

Model Validation and Refinement: Discrepancies between ¹³C data and model predictions can highlight errors or gaps in the metabolic reconstruction, leading to a more accurate model. sci-hub.se

Predicting Metabolic Responses: Constrained models can more accurately predict the effect of genetic modifications (e.g., gene knockouts) or changes in environmental conditions.

Discovering Novel Pathways: If no combination of known reactions in the model can explain the observed labeling patterns, it suggests the presence of undiscovered metabolic pathways. sci-hub.se

Table 3: Comparison of FBA Predictions With and Without ¹³C-MFA Constraints This table illustrates how experimental data can refine computational model predictions for a hypothetical pathway.

Metabolic Flux Standard FBA Prediction (Maximize Growth) ¹³C-Constrained FBA Prediction Experimental ¹³C-MFA Value
Rhamnose Uptake Rate 10.0 8.5 8.5 (Constraint)
Glycolysis vs. PPP Flux Ratio 9:1 3:1 3:1 (Constraint)
Pyruvate Kinase Flux 15.2 11.5 11.3
Pyruvate Dehydrogenase Flux 9.8 6.2 6.4
Anaplerotic Flux (to TCA Cycle) 1.2 3.1 3.0

Rhamnose 13c 2 Monohydrate in Elucidating Glycoconjugate Biosynthesis and Structural Biology

Investigation of Rhamnose Incorporation into Bacterial Lipopolysaccharides and Exopolysaccharides

Isotopically labeled precursors are instrumental in deciphering the biosynthesis of rhamnose-containing cell wall polysaccharides (RhaCWPs) in bacteria. nih.gov The incorporation of L-rhamnose is a critical step in the assembly of the cell walls of many Gram-positive bacteria, including species of Streptococcus, Enterococcus, and Lactococcus, where these polysaccharides can constitute a significant portion of the cell wall mass. nih.gov Similarly, in Gram-negative bacteria, L-rhamnose is a common component of the O-antigen of lipopolysaccharides (LPS), which are crucial virulence factors. portlandpress.comacs.org

The biosynthesis of these structures requires the nucleotide-activated precursor dTDP-L-rhamnose, which is synthesized from glucose-1-phosphate by a conserved four-step enzymatic pathway involving the RmlA, RmlB, RmlC, and RmlD enzymes. nih.gov Studies have demonstrated that disrupting this pathway by mutating any of the rml genes leads to a loss of L-rhamnose in the bacterial cell wall, often severely impacting bacterial fitness and virulence. nih.gov

By feeding bacteria a medium containing a ¹³C-labeled precursor like Rhamnose-13C-2, researchers can trace its incorporation into complex polysaccharides. For instance, studies using ¹³C-labeled glucose in Pseudomonas putida have successfully quantified the metabolic flux through the rhamnose pathway for the production of rhamnolipids, a type of exopolysaccharide. d-nb.info In one engineered strain, the introduction of rhamnolipid synthesis genes dramatically increased the flux via the activated rhamnose pathway by 300% compared to the wild type. d-nb.info This approach, combining stable isotope labeling with mass spectrometry or NMR, allows for the precise tracking of carbon atoms from the precursor to the final glycoconjugate, revealing the dynamics of polysaccharide assembly and remodeling. d-nb.infoelifesciences.org

Early experiments using radiolabeled substrates, such as the incorporation of ¹⁴C-labeled dTDP-rhamnose into polysaccharide structures by lysed protoplasts of S. pyogenes, paved the way for these more advanced stable isotope-tracing studies. nih.gov The use of Rhamnose-13C-2 (monohydrate) offers the advantage of being non-radioactive while enabling detailed structural analysis of the final product via NMR spectroscopy.

Table 1: Key Bacterial Glycoconjugates Containing Rhamnose

Glycoconjugate TypeBacterial GroupFunction/SignificanceKey Linkage Example
Cell Wall Polysaccharide (CWP)Gram-positive (e.g., Streptococcus)Cell structure, serotyping, virulenceRhamnose-N-acetylglucosamine-1-phosphate linker to peptidoglycan ista.ac.at
O-Antigen (Lipopolysaccharide)Gram-negative (e.g., E. coli, Salmonella)Virulence, protection from host defensesα-L-Rha-(1→2)-α-L-Rha nih.gov
Rhamnolipids (Exopolysaccharide)Gram-negative (e.g., P. aeruginosa, P. putida)Surfactant properties, biofilm formationRhamnosyl group attached to a hydroxyalkanoyloxy-alkanoic acid (HAA) moiety

Mechanism-Based Studies of Rhamnosyltransferase Enzymes Utilizing Labeled Substrates

Rhamnosyltransferases (RTs) are the enzymes that catalyze the transfer of rhamnose from a nucleotide-activated sugar donor, most commonly dTDP-β-L-rhamnose, to a specific acceptor molecule. portlandpress.comacs.org Understanding the mechanism and substrate specificity of these enzymes is crucial, as they represent potential targets for novel antibiotics. acs.org Isotopically labeled substrates like Rhamnose-13C-2 are invaluable for these mechanistic studies.

The synthesis of labeled nucleotide sugars, such as UDP-rhamnose labeled with ¹³C or ¹⁴C, has been developed to facilitate the study of sugar chain synthesis systems. google.com These labeled donors allow for sensitive detection of the enzymatic reaction product. For example, the rhamnosyltransferase WbbL from E. coli transfers rhamnose from dTDP-β-L-rhamnose to a lipid pyrophosphate-GlcNAc acceptor. acs.org By using a labeled donor, researchers can develop high-throughput assays to screen for enzyme inhibitors or to characterize kinetic parameters like pH optima and metal dependency. portlandpress.com

Studies on the substrate specificity of RTs have revealed a preference for pyrimidine (B1678525) nucleotide-linked 6-deoxysugars. acs.org For example, while the RT RfbF binds dTDP-β-L-rhamnose, it shows significantly weaker binding to UDP-β-L-rhamnose and no binding to GDP-β-L-rhamnose, indicating a strong preference for the thymidine (B127349) diphosphate (B83284) group. acs.org Using labeled substrates in binding and activity assays allows for precise quantification of these preferences. This knowledge can be exploited to design specific inhibitors; for instance, a 6-deoxysugar transition state analog has been shown to inhibit an RT in vitro and reduce the production of O-antigen polysaccharides in Gram-negative bacteria. acs.org

Table 2: Investigated Rhamnosyltransferases and their Substrates

EnzymeOrganismDonor SubstrateAcceptor SubstrateFunction
WbbLEscherichia colidTDP-β-L-rhamnoseLipid pyrophosphate-GlcNAcO-Antigen Biosynthesis acs.org
GacBStreptococcus pyogenesdTDP-β-L-rhamnoseGlcNAc-PP-undecaprenylGroup A Carbohydrate Biosynthesis portlandpress.com
RfbFVibrio choleraedTDP-β-L-rhamnoseGlycolipid acceptorsO-Antigen Biosynthesis acs.org
RHM2Arabidopsis thalianaUDP-α-D-glucose(self-contained)Converts UDP-glucose to UDP-β-L-rhamnose portlandpress.com

Structural Characterization of Rhamnose-Containing Oligosaccharides and Glycans via Isotopic Enrichment

The enrichment of oligosaccharides and glycans with ¹³C isotopes, for example by biosynthetic incorporation of Rhamnose-13C-2, significantly enhances their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com NMR is a primary technique for determining the three-dimensional structure and conformational dynamics of carbohydrates in solution. However, for complex polysaccharides, spectral overlap and low sensitivity can be major challenges. Isotopic labeling helps to overcome these issues.

The use of ¹³C-enriched glycosyl donors allows for the synthesis of labeled polysaccharides, and even a small quantity (e.g., 100 micrograms) of the resulting product can be sufficient for detailed liquid and solid-state ¹³C-NMR analysis. oup.com This represents a sensitivity increase of over 100-fold compared to analyzing non-enriched polysaccharides. oup.com The resulting ¹³C-NMR spectra show characteristic multiplets due to homonuclear ¹³C-¹³C coupling, which confirms that the polysaccharide was synthesized de novo from the labeled precursor. oup.com

Role of Rhamnose 13c 2 Monohydrate in Advancing Plant and Microbial Glycobiology Research

Probing Rhamnose Metabolism within Plant Cell Wall Polymers (e.g., Rhamnogalacturonans)

L-rhamnose is a fundamental component of the plant cell wall, where it is a key constituent of pectic polysaccharides, specifically rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II). medchemexpress.euhimedialabs.comchemicalbook.comamericanchemicalsuppliers.com These complex polymers are crucial for cell wall structure and integrity. The use of Rhamnose-13C-2 (monohydrate) as a metabolic tracer enables researchers to investigate the intricate processes of rhamnogalacturonan biosynthesis and turnover.

When Rhamnose-13C-2 (monohydrate) is supplied to plant tissues or cell cultures, it is taken up by the cells and enters the biosynthetic pathways for nucleotide-activated sugars. In plants, the pathway leads to the formation of UDP-L-rhamnose. plos.org This labeled precursor is then incorporated into the growing rhamnogalacturonan chains by specific enzymes called rhamnosyltransferases. researchgate.net

Detailed Research Applications:

Pathway Elucidation: By tracking the 13C label, researchers can confirm the sequence of enzymatic reactions and identify the key intermediates involved in converting free rhamnose into the polymeric backbone of pectin. This allows for the functional characterization of the enzymes responsible for each step.

Quantification of Polymer Synthesis and Turnover: Analytical techniques like isotope-ratio mass spectrometry can determine the rate at which the 13C label from Rhamnose-13C-2 (monohydrate) appears in the cell wall fraction. This provides a quantitative measure of the synthesis and deposition of new rhamnogalacturonan polymers. It also allows for the study of polymer degradation and remodeling during plant growth and development.

Subcellular Localization: Advanced imaging techniques coupled with mass spectrometry can be used to visualize the distribution of the 13C-labeled rhamnogalacturonans within the cell wall architecture, providing insights into how these polymers are assembled and integrated into the wall matrix.

Table 1: Key Stages in Tracing Rhamnose-13C-2 in Plant Cell Wall Pectin

StageDescriptionKey Molecules InvolvedAnalytical Role of 13C Label
Uptake & Activation Exogenously supplied Rhamnose-13C-2 is transported into the plant cell and converted into its activated nucleotide sugar form.Rhamnose-13C-2, ATP, UTP, UDP-L-rhamnoseConfirms the uptake and successful conversion into the biosynthetic precursor.
Polymerization The labeled UDP-L-rhamnose is used by rhamnosyltransferases to build the rhamnogalacturonan backbone.UDP-L-rhamnose (labeled), Galacturonic acid, RhamnosyltransferasesTracks the incorporation of rhamnose into the polysaccharide chain, verifying enzyme function.
Deposition The newly synthesized, labeled rhamnogalacturonan is exported and integrated into the cell wall.Rhamnogalacturonan I (labeled), Rhamnogalacturonan II (labeled)Allows quantification of cell wall synthesis rates and analysis of polymer location.

Analysis of Rhamnose Transport and Utilization Systems in Diverse Microbial Species

Rhamnose is an important carbon source for many microbial species, found in environments rich in plant matter or in host-associated contexts. asm.org Bacteria have evolved sophisticated systems to import and catabolize this sugar. Rhamnose-13C-2 (monohydrate) serves as a powerful probe to dissect these systems, allowing researchers to follow the journey of the carbon atom from the extracellular environment to its final metabolic fate.

Microbial rhamnose catabolism generally proceeds by converting rhamnose into dihydroxyacetone phosphate (B84403) (DHAP) and lactaldehyde. nih.govplos.org The DHAP enters central glycolysis, while the fate of lactaldehyde depends on the organism and environmental conditions.

Research Findings in Different Microbial Species:

Escherichia coli : This bacterium imports rhamnose using a specific proton symporter, RhaT. nih.gov Its metabolism is encoded by the rhaBAD operon. Studies using 13C-labeled substrates have been instrumental in resolving the metabolic fluxes under different conditions, demonstrating how the labeled carbon from rhamnose is partitioned between different metabolic pathways. nih.gov

Bacillus subtilis : In this soil bacterium, the genes for rhamnose catabolism are organized in the rhaEWRBMA operon. asm.org Isotopic tracing with Rhamnose-13C-2 can validate the function of the encoded enzymes (isomerase, kinase, aldolase) by identifying the corresponding 13C-labeled intermediates.

Listeria monocytogenes : This pathogen can utilize rhamnose, and its ability to do so is used as a characteristic for identification. sigmaaldrich.com The catabolic pathway leads to the formation of 1,2-propanediol under anaerobic conditions, a process that can be unequivocally traced using Rhamnose-13C-2. researchgate.net

Clostridium phytofermentans : This anaerobic bacterium uses an ABC (ATP-binding cassette) transporter to import rhamnose. plos.org It ferments the sugar into products including ethanol, propanol, and propionate. plos.org Feeding the bacterium Rhamnose-13C-2 and analyzing the products via NMR or MS would confirm that these fermentation products are derived directly from rhamnose.

Table 2: Rhamnose Transport and Metabolism in Selected Bacteria

Microbial SpeciesTransport SystemKey Catabolic Operon/EnzymesPrimary Products of RhamnoseRole of Rhamnose-13C-2 Tracer
Escherichia coli RhaT (Proton Symporter)rhaBAD (Isomerase, Kinase, Aldolase)DHAP, Lactaldehyde, Pyruvate (B1213749)Traces carbon flow through the pathway and quantifies metabolic flux. nih.govnih.gov
Bacillus subtilis Putative permeaserhaEWRBMADHAP, LactaldehydeValidates the function of individual enzymes in the catabolic cascade. asm.org
Listeria monocytogenes UnknownHomologs of rha pathwayDHAP, Lactaldehyde, 1,2-PropanediolConfirms the anaerobic conversion of lactaldehyde to 1,2-propanediol. sigmaaldrich.comresearchgate.net
Clostridium phytofermentans ABC TransporterHomologs of rha pathway, BMC enzymesEthanol, Propionate, PropanolVerifies the origin of diverse fermentation end-products. plos.org

Impact of Environmental Factors on Rhamnose Metabolic Pathways in Microorganisms

The metabolic fate of rhamnose in microorganisms is not static; it is highly responsive to environmental cues such as the availability of oxygen, temperature, and the presence of other nutrients. Rhamnose-13C-2 (monohydrate) is an ideal tool for quantifying how these factors redirect metabolic flux.

A key metabolic branch point is the fate of lactaldehyde, an intermediate of rhamnose catabolism. frontiersin.org The environmental oxygen level is a critical determinant for this step.

Aerobic Conditions: In the presence of oxygen, many bacteria, including E. coli, oxidize lactaldehyde to lactate (B86563) and subsequently to pyruvate, which can then enter the Krebs cycle to maximize energy yield. nih.gov

Anaerobic Conditions: In the absence of oxygen, lactaldehyde is often used as an electron sink. It is reduced to L-1,2-propanediol, which is then excreted from the cell. nih.govresearchgate.net This process is crucial for regenerating NAD+ needed for glycolysis to continue.

A study on E. coli demonstrated that while rhamnose metabolism was thought to be strictly partitioned based on oxygen, 1,2-propanediol could also be produced under aerobic conditions, challenging the "all-or-nothing" view. nih.gov Using a 13C labeling approach allows for precise measurement of the ratio of labeled pyruvate to labeled 1,2-propanediol, thereby quantifying the metabolic shift in response to oxygen availability.

Furthermore, environmental factors like temperature and media composition can influence rhamnose-dependent behaviors like biofilm formation. Research has shown that in E. coli, L-rhamnose can reduce biofilm growth, particularly in rich media at 37°C. nih.gov This effect is linked to changes in gene expression for metabolism and adhesion. nih.gov By using Rhamnose-13C-2, scientists can correlate these phenotypic changes with specific alterations in the underlying metabolic network, determining how carbon from rhamnose is allocated under different growth conditions.

Table 3: Environmental Influence on the Metabolic Fate of Rhamnose in E. coli

Environmental FactorConditionPrimary Metabolic Fate of LactaldehydeResulting 13C-Labeled Product (from Rhamnose-13C-2)
Oxygen Availability AerobicOxidationPyruvate
Oxygen Availability AnaerobicReduction1,2-Propanediol
Media Composition Rich Media (37°C)Altered flux, downregulation of biofilm genesShift in carbon allocation away from extracellular matrix components.
Media Composition Minimal MediaUpregulation of transport and metabolism genesEfficient channeling of carbon into central metabolism for growth.

Emerging Research Directions and Methodological Innovations Utilizing Rhamnose 13c 2 Monohydrate

Development of Advanced In Vivo and Ex Vivo Tracer Methodologies

The use of stable isotope tracers like ¹³C-glucose is a well-established technique for probing metabolic activity in both living organisms (in vivo) and in tissue samples (ex vivo). nih.gov These methods involve introducing the labeled nutrient and then using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to track the incorporation of the isotope into various downstream metabolites. nih.gov The development of Rhamnose-13C-2 (monohydrate) now allows for the specific application of these powerful methodologies to the study of rhamnose metabolism.

Advanced tracer methodologies utilizing Rhamnose-13C-2 (monohydrate) are being developed to provide a quantitative understanding of rhamnose flux through various metabolic pathways. In vivo studies, for instance, can involve the administration of Rhamnose-13C-2 (monohydrate) to animal models to investigate the role of rhamnose in host-pathogen interactions, gut microbiota dynamics, and its contribution to the synthesis of essential biomolecules. By analyzing tissue and biofluid samples, researchers can map the distribution and transformation of the ¹³C label, revealing the tissues and cell types that actively metabolize rhamnose.

Ex vivo tracer studies with Rhamnose-13C-2 (monohydrate) offer a more controlled environment to study tissue-specific rhamnose metabolism. For example, tissue slices or perfused organs can be incubated with the labeled rhamnose, allowing for precise measurement of metabolic rates and pathway activities under various experimental conditions. This approach is particularly valuable for understanding the metabolic reprogramming that occurs in diseases such as cancer and for identifying potential therapeutic targets. d-nb.info

The data generated from these tracer studies can be used for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational modeling technique that estimates the rates (fluxes) of metabolic reactions within a network. By measuring the isotopic labeling patterns in metabolites, ¹³C-MFA can provide a detailed and quantitative picture of cellular metabolism.

Table 1: Illustrative Data from a Hypothetical Ex Vivo Tracer Study with Rhamnose-13C-2 (monohydrate) in Bacterial Culture

MetaboliteUnlabeled (M+0) Abundance (%)Labeled (M+1) Abundance (%)Inferred Pathway Activity
L-Rhamnulose-1-phosphate 2575High activity of rhamnose isomerase and rhamnulokinase
Dihydroxyacetone phosphate (B84403) (DHAP) 8020Moderate flux into glycolysis via rhamnulose-1-phosphate aldolase
L-Lactaldehyde 7030Significant conversion of rhamnulose-1-phosphate
Pyruvate (B1213749) 955Lower incorporation, suggesting alternative fates for lactaldehyde

Integration of Rhamnose-13C-2 (monohydrate) Tracing with Single-Cell Metabolomics

While traditional metabolomics provides a snapshot of the average metabolic state of a cell population, single-cell metabolomics has emerged as a revolutionary technique to study cellular heterogeneity. The integration of stable isotope tracing with single-cell analysis allows for the investigation of metabolic activities at the resolution of individual cells, revealing functional differences that are masked in bulk measurements.

The use of Rhamnose-13C-2 (monohydrate) in single-cell metabolomics opens up new avenues to understand the diverse roles of rhamnose in complex biological systems. For instance, in a mixed population of immune cells, this approach could identify which specific cell types are responsible for metabolizing rhamnose during an immune response. In the context of microbial communities, it could distinguish the metabolic functions of different bacterial species.

Techniques such as high-resolution mass spectrometry imaging can be employed to visualize the spatial distribution of Rhamnose-13C-2 (monohydrate) and its labeled metabolites within tissues and even within single cells. This provides a powerful tool to study metabolic interactions between different cells in their native environment.

Table 2: Hypothetical Single-Cell Metabolomics Data Showing Heterogeneity in Rhamnose Uptake

Cell TypeMean ¹³C-Rhamnose Signal Intensity (Arbitrary Units)Percentage of ¹³C-Positive CellsImplication
Macrophage 150085%High rhamnose uptake and metabolism
T-lymphocyte 25015%Low rhamnose utilization
Neutrophil 80060%Moderate rhamnose metabolism

Future Prospects for Discovering Novel Biochemical Pathways and Research Applications

The application of Rhamnose-13C-2 (monohydrate) as a tracer is poised to uncover novel biochemical pathways and expand our understanding of rhamnose metabolism. By tracking the flow of the ¹³C label through the metabolome, researchers can identify previously unknown metabolic intermediates and reactions. This is particularly relevant for the study of microorganisms, where rhamnose is a key component of cell surface glycans and can be a carbon source. The discovery of new pathways could have significant implications for biotechnology, such as in the engineering of microbes for the production of valuable chemicals.

Future research will likely focus on combining Rhamnose-13C-2 (monohydrate) tracing with other "omics" technologies, such as genomics, transcriptomics, and proteomics, to create a more holistic view of cellular regulation. For example, by correlating changes in metabolic fluxes with gene expression patterns, researchers can identify the genes and enzymes that control rhamnose metabolism.

The availability of Rhamnose-13C-2 (monohydrate) also facilitates the synthesis of more complex labeled molecules. For instance, it can be used as a precursor to synthesize ¹³C-labeled rhamnolipids or other rhamnose-containing glycoconjugates. These labeled probes will be invaluable for studying the biological functions of these complex molecules in detail.

Q & A

Q. What are the challenges in scaling up Rhamnose-13C-2 (monohydrate) synthesis for in vivo pharmacokinetic studies?

  • Methodological Answer : Maintain isotopic fidelity during scale-up by optimizing reaction kinetics (e.g., microfluidic reactors for uniform mixing). Validate scalability using Quality by Design (QbD) principles, including risk assessments for critical process parameters (CPPs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.